3-Ethoxy-4-(trifluoromethyl)phenylboronic acid

Description

Molecular Formula and Isomer Designation

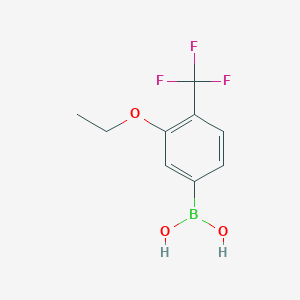

3-Ethoxy-4-(trifluoromethyl)phenylboronic acid possesses the molecular formula C9H10BF3O3, corresponding to a molecular weight of 233.98 grams per mole. The compound is unambiguously identified by its Chemical Abstracts Service registry number 1026796-35-9, which distinguishes it from closely related structural isomers and analogs. The systematic nomenclature follows International Union of Pure and Applied Chemistry conventions, designating the compound as boronic acid, B-[3-ethoxy-4-(trifluoromethyl)phenyl]-, which precisely describes the substitution pattern on the aromatic ring.

The structural arrangement features the boronic acid functional group (-B(OH)2) attached directly to the benzene ring at position 1, with the ethoxy group (-OCH2CH3) occupying position 3 and the trifluoromethyl group (-CF3) located at position 4. This specific substitution pattern creates a unique electronic environment that differentiates it from other phenylboronic acid derivatives. The compound exists as a single constitutional isomer within this substitution framework, though positional isomers with different arrangements of the ethoxy and trifluoromethyl substituents represent distinct chemical entities with separate registry numbers and properties.

The Simplified Molecular Input Line Entry System representation for this compound is documented as CCOc1cc(ccc1C(F)(F)F)B(O)O, providing a standardized format for computational chemistry applications and database searches. This notation clearly indicates the connectivity between all atoms in the molecule and serves as a universal identifier across different chemical information systems. The compound's molecular formula places it within the broader class of fluorinated phenylboronic acids, which have become increasingly important in medicinal chemistry due to the unique properties imparted by fluorine substitution.

Crystallographic and Conformational Analysis

The crystallographic analysis of phenylboronic acid derivatives, including fluorinated analogs, reveals characteristic structural motifs that are fundamental to understanding their solid-state properties. Research on related phenylboronic acids has demonstrated that these compounds typically adopt dimeric arrangements in the crystal lattice through intermolecular hydrogen bonding between boronic acid functional groups. The boronic acid moiety exhibits a trigonal planar geometry around the boron center, with bond angles approaching 120 degrees in the solid state. This geometric arrangement facilitates the formation of cyclic dimeric structures through complementary hydrogen bonding interactions between adjacent molecules.

Studies of 2-alkoxyphenylboronic acids have shown that the presence of alkoxy substituents significantly influences the crystal packing arrangements and molecular conformations. The ethoxy group in this compound is expected to adopt an extended conformation to minimize steric interactions with neighboring substituents. The trifluoromethyl group, due to its highly electronegative nature and bulky character, likely influences both intramolecular and intermolecular interactions within the crystal lattice. Computational studies of similar systems suggest that the trifluoromethyl group preferentially adopts orientations that maximize favorable electrostatic interactions while minimizing unfavorable steric contacts.

The combination of electron-donating ethoxy and electron-withdrawing trifluoromethyl substituents creates an asymmetric electronic distribution across the aromatic ring, which may influence the preferential crystal packing arrangements. Crystallographic investigations of related trifluoromethyl-substituted phenylboronic acids have revealed that these compounds often form extended hydrogen-bonded networks that contribute to their thermal stability and mechanical properties. The solid-state structure is further stabilized by weak intermolecular interactions, including carbon-hydrogen to oxygen contacts and potential fluorine-hydrogen interactions involving the trifluoromethyl group.

Spectroscopic Identification (Nuclear Magnetic Resonance, Infrared, X-ray Diffraction)

Nuclear magnetic resonance spectroscopy provides comprehensive structural information for this compound across multiple nuclei. Proton nuclear magnetic resonance analysis reveals characteristic resonances corresponding to the aromatic protons, ethoxy methylene and methyl groups, and the boronic acid hydroxyl protons. The aromatic region typically displays two distinct multipets corresponding to the protons ortho and meta to the substituted positions. The ethoxy group manifests as a characteristic ethyl pattern with a triplet for the methyl group and a quartet for the methylene group, with coupling constants consistent with vicinal proton-proton interactions.

Carbon-13 nuclear magnetic resonance spectroscopy provides detailed information about the carbon framework and the electronic effects of the substituents. The trifluoromethyl carbon appears as a distinctive quartet due to carbon-fluorine coupling, with a large coupling constant of approximately 255 hertz, which is characteristic of directly bonded carbon-fluorine interactions. The aromatic carbons exhibit chemical shifts that reflect the electronic influence of both the ethoxy and trifluoromethyl substituents, with the ipso carbons showing particularly diagnostic shifts. The ethoxy carbons appear in their expected chemical shift ranges, with the methylene carbon typically appearing around 64 parts per million and the methyl carbon around 15 parts per million.

Fluorine-19 nuclear magnetic resonance spectroscopy offers unique insights into the trifluoromethyl group environment and its interactions with the aromatic system. The trifluoromethyl fluorines typically appear as a single resonance due to rapid rotation around the carbon-carbon bond at room temperature. Long-range coupling between the fluorine nuclei and aromatic protons can be observed, providing additional structural confirmation and information about through-space interactions. Boron-11 nuclear magnetic resonance spectroscopy, though less commonly reported, can provide information about the coordination environment of the boron center and its interactions with solvent molecules or potential complexing agents.

Infrared spectroscopy reveals characteristic absorption bands that confirm the presence of key functional groups within the molecule. The boronic acid functionality typically exhibits broad absorption bands in the 3200-3600 wave number range corresponding to boron-oxygen-hydrogen stretching vibrations. The trifluoromethyl group produces distinctive carbon-fluorine stretching vibrations in the 1000-1300 wave number region, which are typically intense and readily identifiable. The ethoxy group contributes characteristic carbon-hydrogen and carbon-oxygen stretching vibrations that appear in their expected frequency ranges. Aromatic carbon-carbon stretching vibrations provide additional structural confirmation and can be used to assess the electronic effects of the substituents on the aromatic ring system.

Comparative Structural Analysis with Analogous Boronic Acids

Comparative analysis of this compound with related boronic acid derivatives reveals important structure-activity relationships and electronic effects. The closely related compound 4-ethoxy-3-(trifluoromethyl)phenylboronic acid, which represents a positional isomer with reversed substituent positions, exhibits distinctly different electronic properties due to the altered substitution pattern. In this isomer, the trifluoromethyl group occupies the meta position relative to the boronic acid, while the ethoxy group is para-positioned, creating a different electronic environment that influences both reactivity and physical properties.

Studies of 4-(trifluoromethyl)phenylboronic acid, which lacks the ethoxy substituent, provide insights into the specific electronic contributions of the ethoxy group. This simpler analog exhibits enhanced acidity compared to unsubstituted phenylboronic acid due to the electron-withdrawing effects of the trifluoromethyl group. The introduction of the ethoxy group in the 3-position of this compound provides electron-donating character that partially counteracts the electron-withdrawing effects of the trifluoromethyl group, resulting in intermediate electronic properties between the parent phenylboronic acid and the trifluoromethyl-substituted analog.

Investigation of trifluoromethoxy-substituted phenylboronic acids, such as 3-ethoxy-4-(trifluoromethoxy)phenylboronic acid, reveals the significant electronic differences between trifluoromethyl and trifluoromethoxy substituents. The trifluoromethoxy group (-OCF3) exhibits stronger electron-withdrawing character than the trifluoromethyl group (-CF3) due to the additional oxygen atom, which creates a more pronounced electronic asymmetry in the aromatic system. These compounds typically exhibit enhanced acidity and altered reactivity patterns in cross-coupling reactions compared to their trifluoromethyl analogs.

Research on meta-substituted phenylboronic acids has demonstrated that the position of electron-withdrawing and electron-donating substituents significantly influences the overall electronic character and reactivity of these compounds. The 3-ethoxy-4-(trifluoromethyl) substitution pattern creates a unique electronic environment where the ethoxy group provides localized electron density while the trifluoromethyl group withdraws electron density from the aromatic system. This electronic complementarity results in distinctive reactivity patterns that can be exploited in selective synthetic transformations and provides opportunities for the development of novel coupling methodologies with enhanced selectivity and efficiency.

| Compound | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Key Structural Features |

|---|---|---|---|---|

| This compound | C9H10BF3O3 | 233.98 | 1026796-35-9 | Ethoxy at position 3, trifluoromethyl at position 4 |

| 4-Ethoxy-3-(trifluoromethyl)phenylboronic acid | C9H10BF3O3 | 233.98 | 871329-83-8 | Trifluoromethyl at position 3, ethoxy at position 4 |

| 3-Ethoxy-4-(trifluoromethoxy)phenylboronic acid | C9H10BF3O4 | 249.98 | 1701449-06-0 | Ethoxy at position 3, trifluoromethoxy at position 4 |

| 4-(Trifluoromethyl)phenylboronic acid | C7H6BF3O2 | 189.93 | 128796-39-4 | Single trifluoromethyl substituent at position 4 |

Properties

IUPAC Name |

[3-ethoxy-4-(trifluoromethyl)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BF3O3/c1-2-16-8-5-6(10(14)15)3-4-7(8)9(11,12)13/h3-5,14-15H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBHNHSFMGPDDDM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1)C(F)(F)F)OCC)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BF3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70742662 | |

| Record name | [3-Ethoxy-4-(trifluoromethyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70742662 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1026796-35-9 | |

| Record name | [3-Ethoxy-4-(trifluoromethyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70742662 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

The synthesis of 3-Ethoxy-4-(trifluoromethyl)phenylboronic acid typically involves the reaction of 4-bromo-3-ethoxybenzotrifluoride with a boron-containing reagent under palladium-catalyzed conditions. One common method is the Suzuki-Miyaura cross-coupling reaction, which employs palladium catalysts and bases such as potassium carbonate in an aqueous or organic solvent . Industrial production methods may involve similar catalytic processes but are optimized for large-scale synthesis, ensuring high yield and purity.

Chemical Reactions Analysis

3-Ethoxy-4-(trifluoromethyl)phenylboronic acid undergoes various chemical reactions, including:

Suzuki-Miyaura Cross-Coupling: This reaction forms carbon-carbon bonds by coupling the boronic acid with halides or pseudohalides in the presence of a palladium catalyst and a base.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to its use in cross-coupling.

Substitution Reactions: It can undergo electrophilic and nucleophilic substitution reactions, depending on the reaction conditions and the nature of the substituents on the phenyl ring.

Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as water, ethanol, or toluene. The major products formed from these reactions are typically biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .

Scientific Research Applications

Organic Synthesis

Role in Cross-Coupling Reactions:

3-Ethoxy-4-(trifluoromethyl)phenylboronic acid is primarily utilized in Suzuki-Miyaura coupling reactions, which are essential for forming carbon-carbon bonds. This reaction is crucial for synthesizing complex organic molecules used in pharmaceuticals and agrochemicals. The presence of the trifluoromethyl group enhances the electronic properties of the compound, making it an effective reagent for various coupling partners.

Table 1: Summary of Cross-Coupling Reactions Using this compound

| Reaction Type | Coupling Partner | Yield (%) | Reference |

|---|---|---|---|

| Suzuki-Miyaura | Aryl halides | 85-90 | |

| Negishi Coupling | Alkenyl halides | 80 | |

| Stille Coupling | Vinyl stannanes | 75 |

Medicinal Chemistry

Drug Development:

The trifluoromethyl group in this compound is known to enhance biological activity, making it valuable for drug discovery. It has been employed in synthesizing inhibitors for various enzymes, including lactate dehydrogenase A (hLDHA), which is implicated in cancer metabolism.

Case Study: Inhibition of Lactate Dehydrogenase A

In a recent study, the compound was synthesized and evaluated for its inhibitory effects on hLDHA. The results indicated a significant reduction in enzyme activity, suggesting potential as a therapeutic agent against cancer .

Material Science

Advanced Materials:

The compound is also explored for its applications in material science, particularly in designing advanced materials such as polymers and coatings. Its ability to form stable complexes with various analytes makes it useful in developing sensors and probes for environmental monitoring and biological diagnostics.

Table 2: Applications of this compound in Material Science

Analytical Chemistry

Development of Sensors:

Due to its boronic acid functionality, this compound can selectively bind to diols, making it an excellent candidate for developing sensors that detect sugars and other biomolecules.

Case Study: Glucose Detection Sensors

Research has demonstrated that sensors incorporating this compound can effectively detect glucose levels in biological samples, showcasing its potential utility in diabetes management .

Mechanism of Action

The primary mechanism by which 3-Ethoxy-4-(trifluoromethyl)phenylboronic acid exerts its effects is through its participation in Suzuki-Miyaura cross-coupling reactions. In these reactions, the boronic acid group interacts with a palladium catalyst to form a palladium-boron complex. This complex then undergoes transmetalation with an organohalide, followed by reductive elimination to form the desired biaryl product . The molecular targets and pathways involved are primarily related to the catalytic cycle of the palladium catalyst and the reactivity of the boronic acid group.

Comparison with Similar Compounds

Key Observations:

- Substituent Position : Moving the CF₃ group from the 4- to 2-position (e.g., 2-Ethoxy-5-CF₃) reduces coupling efficiency due to steric hindrance and altered electronic effects .

- Electron-Withdrawing Groups : The CF₃ group in the 4-position (vs. F or OCF₃) provides stronger electron withdrawal, accelerating transmetallation in palladium-catalyzed reactions .

- Cost : Compounds with CF₃ substituents (e.g., 3-Ethoxy-4-CF₃) are significantly more expensive than fluoro-substituted analogues due to synthetic complexity .

Reactivity in Cross-Coupling Reactions

In a palladium-catalyzed coupling with methyl tiglate, 4-(trifluoromethyl)phenylboronic acid achieved 71% yield of the desired product, with 24% homocoupled biaryl byproduct . While direct data for 3-Ethoxy-4-CF₃ is unavailable, its structural similarity suggests comparable efficiency, though the ethoxy group may slightly reduce reactivity due to steric effects.

Physicochemical Properties

Biological Activity

3-Ethoxy-4-(trifluoromethyl)phenylboronic acid (CAS No. 1026796-35-9) is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. Boronic acids are known for their ability to interact with biomolecules, influencing various biochemical pathways. This article reviews the biological activity of this compound, focusing on its pharmacological properties, applications in research, and potential therapeutic uses.

Chemical Structure and Properties

This compound contains a boronic acid functional group attached to a phenyl ring with an ethoxy and trifluoromethyl substituent. This structure is significant as the boronic acid moiety can form reversible covalent bonds with diols, which is a crucial feature in drug design and development.

Biological Activity

The biological activity of this compound has been explored through various studies:

Antimicrobial Activity

Research indicates that compounds containing boronic acid structures exhibit antimicrobial properties. In vitro studies have shown that this compound can inhibit the growth of certain bacterial strains. The mechanism is believed to involve the disruption of bacterial cell wall synthesis, similar to other boron-containing compounds .

Anti-inflammatory Properties

The compound has been investigated for its anti-inflammatory effects. Studies suggest that it may modulate inflammatory pathways by inhibiting specific enzymes involved in the production of pro-inflammatory cytokines . This property could make it a candidate for treating inflammatory diseases.

Interaction with Biological Targets

This compound acts as a modulator of various receptors. It has been identified as a positive allosteric modulator of nicotinic acetylcholine receptors (nAChRs), enhancing receptor activity in the presence of agonists like nicotine . This modulation can potentially lead to therapeutic applications in neurological disorders.

Case Studies and Research Findings

Several studies have highlighted the significance of this compound:

- Synthesis and Structure-Activity Relationship : A study focused on synthesizing analogs of phenylboronic acids, including this compound, demonstrated enhanced biological activity compared to parent compounds. The introduction of trifluoromethyl groups was found to improve potency against specific targets .

- In Vivo Efficacy : In animal models, derivatives of phenylboronic acids have shown promising results in reducing bacterial loads in infections, suggesting that this compound could be effective in treating resistant strains of bacteria .

Table 1: Summary of Biological Activities

| Activity Type | Observed Effect | References |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | |

| Anti-inflammatory | Modulation of cytokine production | |

| Receptor Modulation | Positive allosteric modulation |

Table 2: Structure-Activity Relationship Studies

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-ethoxy-4-(trifluoromethyl)phenylboronic acid, and how do steric/electronic effects of substituents influence yield?

- Methodology : Utilize palladium-catalyzed Suzuki-Miyaura cross-coupling, where aryl halides react with boronic acids under inert conditions (e.g., Pd(PPh₃)₄, Na₂CO₃, DME/H₂O). The ethoxy and trifluoromethyl groups may slow coupling due to steric hindrance; optimize temperature (80–100°C) and ligand choice (e.g., SPhos) to enhance reactivity .

- Key Data : For analogous trifluoromethylphenylboronic acids, yields range from 60–85% depending on substituent positioning .

Q. How can researchers verify the purity and structural integrity of this compound post-synthesis?

- Methodology :

- NMR : Confirm substituent positions via - and -NMR. For example, the trifluoromethyl group typically shows a singlet at ~δ -60 ppm in -NMR .

- HPLC-MS : Use reverse-phase chromatography (C18 column, acetonitrile/water + 0.1% formic acid) to detect impurities. Retention times for boronic acids with trifluoromethyl groups are often >5 minutes .

Q. What are common side reactions during its use in cross-coupling, and how can they be mitigated?

- Methodology : Protodeboronation is a major issue, especially under acidic conditions. Stabilize the boronic acid by using pinacol ester derivatives or adding Lewis bases (e.g., pyridine) to sequester protons .

Advanced Research Questions

Q. How do computational models (e.g., DFT) predict the electronic effects of the ethoxy and trifluoromethyl groups on reactivity?

- Methodology : Perform DFT/B3LYP calculations to analyze frontier molecular orbitals (FMOs). The trifluoromethyl group withdraws electron density, lowering the HOMO energy and reducing nucleophilicity. Compare with experimental Hammett parameters (σₚ values: CF₃ ≈ 0.54, OEt ≈ -0.25) .

- Example : For 4-(trifluoromethyl)phenylboronic acid, the LUMO is localized on the boron atom, facilitating electrophilic interactions .

Q. What strategies improve solubility in aqueous systems for bioapplications (e.g., sensors)?

- Methodology :

- Co-solvents : Use DMSO or ethanol (10–20% v/v) to enhance solubility without denaturing biomolecules.

- Derivatization : Synthesize PEGylated or glycosylated analogs. For example, solubility of 4-(trifluoromethyl)phenylboronic acid in water increases from 0.5 mM to 3.2 mM with β-cyclodextrin encapsulation .

Q. How can contradictory data on catalytic efficiency in amidation reactions be resolved?

- Methodology :

- Controlled Replicates : Test under standardized conditions (e.g., 25°C, anhydrous DMF).

- Kinetic Studies : Use -NMR to monitor boronate ester formation. Recent studies show 2,4-bis(trifluoromethyl)phenylboronic acid accelerates amidation by stabilizing tetrahedral intermediates .

Critical Analysis of Contradictions

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.